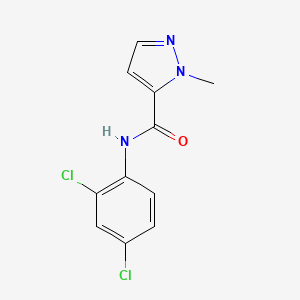
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a selective cannabinoid CB2 receptor agonist. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism of Action
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide binds selectively to the CB2 receptor, which is predominantly expressed in immune cells. The activation of CB2 receptors by N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. It also reduces pain sensitivity by modulating the release of neurotransmitters in the spinal cord. In cancer, the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increases the production of anti-inflammatory cytokines such as IL-10. It also reduces oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. In cancer, the compound inhibits angiogenesis and metastasis by reducing the expression of VEGF and MMPs. In neurodegenerative disorders, the compound reduces neuroinflammation and oxidative stress, which are the major contributors to neuronal damage.
Advantages and Limitations for Lab Experiments
The advantages of using N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments include its high selectivity for the CB2 receptor, its potent anti-inflammatory and analgesic effects, and its potential therapeutic applications in various diseases. However, the limitations of using the compound include its poor solubility in water, which makes it difficult to administer in vivo, and its potential off-target effects on other receptors.
Future Directions
The future directions for the research on N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide include the development of more potent and selective CB2 receptor agonists, the optimization of the synthesis method to obtain higher yields and purity of the compound, and the investigation of its potential therapeutic applications in other diseases such as autoimmune disorders and cardiovascular diseases. The compound can also be used as a tool to study the role of the CB2 receptor in various physiological and pathological processes.
Synthesis Methods
The synthesis of N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form 2,4-dichlorophenylhydrazone. The hydrazone is then reacted with methyl hydrazine to form N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, neuropathic pain, cancer, and neurodegenerative disorders. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by reducing pain sensitivity in neuropathic pain models. In cancer, N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQGSUCMJZBZOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole](/img/structure/B5672873.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[4-(2-thienyl)butanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5672886.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5672894.png)
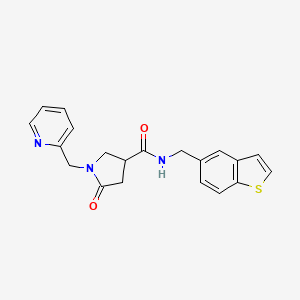
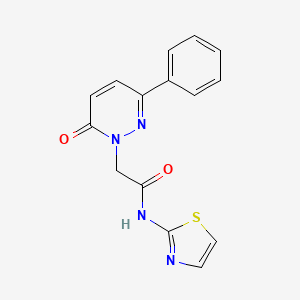
![5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine](/img/structure/B5672905.png)
![5-[1-(difluoromethyl)-1H-pyrazol-3-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5672909.png)
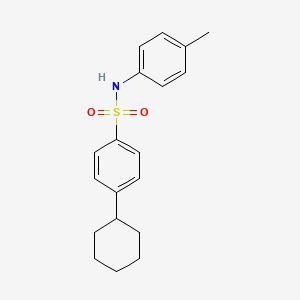
![N-[rel-(3R,4S)-4-isopropyl-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-1-(methoxymethyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5672919.png)
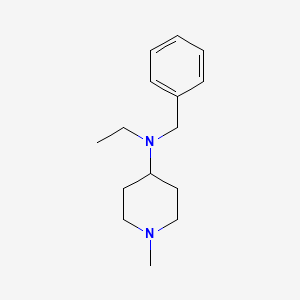
![ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5672960.png)

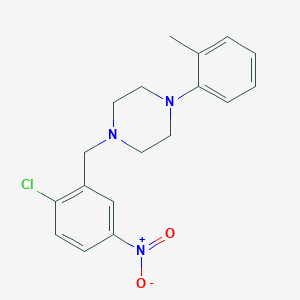
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-4-(1H-pyrazol-3-yl)benzamide](/img/structure/B5672974.png)